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For Researchers, Scientists, and Drug Development Professionals

Introduction
ETH 157, also known as Sodium Ionophore II, is a neutral ionophore with a high selectivity for

sodium ions (Na⁺). It functions as a mobile carrier, binding Na⁺ and facilitating its transport

across lipid membranes. This property makes ETH 157 an invaluable tool in neuroscience, cell

biology, and drug discovery for studying sodium transport processes, investigating the roles of

sodium gradients, and screening for modulators of sodium channels.

This document provides detailed application notes and protocols for the use of ETH 157 in

measuring sodium flux across both artificial liposomal membranes and cultured cells.

Physicochemical Properties and Selectivity
ETH 157 is a lipophilic molecule that spontaneously partitions into lipid bilayers. Its core

function is to selectively bind a sodium ion, transport it across the membrane, and release it on

the other side, a process driven by the electrochemical gradient of sodium. While highly

selective for Na⁺, it is crucial to understand its selectivity over other physiologically relevant

cations to accurately interpret experimental data.

Table 1: Physicochemical Properties of ETH 157
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Property Value

Synonyms Sodium Ionophore II

Molecular Formula C₃₆H₃₂N₂O₄

Molecular Weight 556.65 g/mol

Appearance White to off-white solid

Solubility
Soluble in organic solvents such as DMSO,

ethanol, and chloroform. Insoluble in water.

Table 2: Ion Selectivity of ETH 157

Interfering Ion (X) Selectivity Coefficient (log KpotNa,X)

Potassium (K⁺) -0.4

Calcium (Ca²⁺) -2.6

Magnesium (Mg²⁺) -4.0

Note: Selectivity coefficients can vary slightly depending on the membrane composition and

measurement conditions.

Experimental Workflows
Logical Relationship of ETH 157 Action
The fundamental action of ETH 157 is to create a pathway for sodium ions across a lipid

membrane, thereby dissipating any existing sodium gradient.

Lipid Membrane

ETH 157

Low Intracellular
[Na⁺]Transport & Release

High Extracellular
[Na⁺]

Binding

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b1223098?utm_src=pdf-body
https://www.benchchem.com/product/b1223098?utm_src=pdf-body
https://www.benchchem.com/product/b1223098?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1223098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Mechanism of ETH 157-mediated sodium transport.

Protocol 1: Measuring Sodium Flux in Liposomes
using a Fluorescence-Based Assay
This protocol describes the use of ETH 157 to induce sodium influx into liposomes loaded with

a sodium-sensitive fluorescent dye. The rate of fluorescence increase is proportional to the rate

of sodium influx.

Materials
Phospholipids (e.g., POPC, DOPC)

Cholesterol

ETH 157 (Sodium Ionophore II)

Sodium-sensitive fluorescent dye (e.g., CoroNa™ Green, ANG-2)

Size-exclusion chromatography column (e.g., Sephadex G-50)

Chloroform

DMSO

Sodium-free buffer (e.g., 100 mM KCl, 20 mM HEPES, pH 7.4)

High sodium buffer (e.g., 100 mM NaCl, 20 mM HEPES, pH 7.4)

Fluorometer

Experimental Protocol
Liposome Preparation:

1. Dissolve lipids (e.g., POPC:cholesterol at a 7:3 molar ratio) in chloroform in a round-

bottom flask.
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2. Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film. Further

dry the film under vacuum for at least 1 hour.

3. Hydrate the lipid film with the sodium-free buffer containing the sodium-sensitive

fluorescent dye at a suitable concentration. Vortex vigorously to form multilamellar

vesicles.

4. Subject the liposome suspension to several freeze-thaw cycles to increase encapsulation

efficiency.

5. Extrude the liposomes through a polycarbonate membrane (e.g., 100 nm pore size) to

create unilamellar vesicles of a defined size.

6. Remove the unencapsulated dye by passing the liposome suspension through a size-

exclusion chromatography column pre-equilibrated with the sodium-free buffer.

Incorporation of ETH 157:

1. Prepare a stock solution of ETH 157 in DMSO (e.g., 1-10 mM).

2. Add a small volume of the ETH 157 stock solution to the liposome suspension to achieve

the desired final concentration (typically in the low micromolar range, e.g., 1-10 µM). The

optimal concentration should be determined empirically.

3. Incubate the mixture for 15-30 minutes at room temperature to allow the ionophore to

incorporate into the liposome membranes.

Sodium Flux Measurement:

1. Place the liposome suspension containing ETH 157 into a cuvette in the fluorometer.

2. Record the baseline fluorescence for a short period.

3. Initiate sodium influx by adding a small volume of the high sodium buffer to the cuvette to

create a sodium gradient across the liposome membrane.

4. Monitor the increase in fluorescence over time. The initial rate of fluorescence change is

proportional to the rate of sodium influx.
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Data Analysis
The initial rate of sodium flux can be calculated from the initial slope of the fluorescence versus

time plot. This can be used to compare the effects of different conditions or compounds on

sodium transport.

Workflow for Liposome-Based Sodium Flux Assay
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Workflow for measuring sodium flux in liposomes.
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Protocol 2: Measuring Sodium Flux in Cultured
Cells using a Fluorescence-Based Assay
This protocol outlines a method to measure ETH 157-induced sodium influx in live cultured

cells using a sodium-sensitive fluorescent dye.

Materials
Cultured cells (e.g., HEK293, HeLa, or a cell line relevant to the research)

Cell culture medium

Sodium-sensitive fluorescent dye, AM ester form (e.g., CoroNa™ Green AM, ANG-2 AM)

Pluronic F-127

DMSO

Sodium-free buffer (e.g., 140 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, 10 mM

Glucose, pH 7.4)

High sodium buffer (e.g., 140 mM NaCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, 10 mM

Glucose, pH 7.4)

ETH 157

Fluorescence plate reader or fluorescence microscope

Experimental Protocol
Cell Preparation:

1. Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent

monolayer on the day of the experiment.

2. Culture cells overnight under standard conditions (e.g., 37°C, 5% CO₂).

Dye Loading:
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1. Prepare a loading solution containing the sodium-sensitive dye AM ester (typically 1-5 µM)

and Pluronic F-127 (0.02%) in the sodium-free buffer.

2. Remove the culture medium from the cells and wash once with the sodium-free buffer.

3. Add the loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

4. After incubation, wash the cells twice with the sodium-free buffer to remove excess

extracellular dye.

Sodium Flux Measurement:

1. Prepare a working solution of ETH 157 in the high sodium buffer at 2x the final desired

concentration (e.g., if the final concentration is 5 µM, prepare a 10 µM solution). The

optimal concentration should be determined empirically, starting in the low micromolar

range.

2. Place the plate in a fluorescence plate reader and record the baseline fluorescence.

3. Add an equal volume of the 2x ETH 157 working solution to the wells to initiate sodium

influx.

4. Immediately begin monitoring the fluorescence intensity over time.

Data Analysis and Cytotoxicity Assessment
The rate of sodium influx can be determined from the initial slope of the fluorescence signal. It

is crucial to perform a cytotoxicity assay (e.g., using a live/dead stain or an ATP-based assay)

in parallel to ensure that the observed fluorescence changes are not due to cell death caused

by high concentrations of ETH 157.

Table 3: Example Data for ETH 157 Concentration Optimization
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ETH 157 Conc. (µM)
Initial Rate of Na⁺ Influx
(RFU/s)

Cell Viability (%)

0 (Control) 5 98

1 50 95

5 250 92

10 400 85

20 410 60

RFU = Relative Fluorescence Units. Data are hypothetical and for illustrative purposes.

Application in Drug Discovery: High-Throughput
Screening (HTS) for Sodium Channel Blockers
ETH 157 can be used as a positive control in HTS assays designed to identify inhibitors of

voltage-gated sodium channels (Nav). In such assays, a Nav activator (e.g., veratridine) is

used to open the channels and cause sodium influx. Test compounds are screened for their

ability to block this influx. ETH 157, by providing an alternative pathway for sodium entry, can

be used to confirm that the assay components (e.g., the fluorescent dye) are working correctly

and to differentiate between compounds that block the sodium channel and those that might

interfere with the detection method.

HTS Workflow for Sodium Channel Blockers
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HTS workflow for identifying sodium channel blockers.

Signaling Pathway Context: GPCR-Mediated Sodium
Influx
Certain G protein-coupled receptors (GPCRs) can modulate intracellular sodium levels. For

example, activation of some Gq-coupled GPCRs can lead to the opening of non-selective

cation channels, resulting in sodium influx. ETH 157 can be used in studies of such pathways

to mimic or potentiate the effects of sodium influx, helping to dissect the downstream

consequences of changes in intracellular sodium concentration.
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GPCR Signaling Leading to Sodium Influx
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Example of a GPCR signaling pathway leading to sodium influx.

Conclusion
ETH 157 is a powerful and selective tool for inducing and studying sodium flux across

biological and artificial membranes. The protocols provided herein offer a starting point for

researchers to design and execute experiments to investigate the multifaceted roles of sodium

in cellular physiology and to aid in the discovery of new therapeutics targeting sodium

channels. As with any experimental system, optimization of parameters such as ionophore

concentration and incubation times will be necessary to achieve robust and reproducible

results.
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To cite this document: BenchChem. [Measuring Sodium Flux Across Membranes Using ETH
157: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1223098#how-to-measure-sodium-flux-across-
membranes-using-eth-157]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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